molecular formula C8H11N3O B1400461 1-(6-Aminopyridin-3-yl)azetidin-3-ol CAS No. 1253911-54-4

1-(6-Aminopyridin-3-yl)azetidin-3-ol

Cat. No.: B1400461
CAS No.: 1253911-54-4
M. Wt: 165.19 g/mol
InChI Key: APRJBQHMWFCVLV-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O It is characterized by the presence of an azetidine ring, a pyridine ring, and an amino group

Scientific Research Applications

1-(6-Aminopyridin-3-yl)azetidin-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)azetidin-3-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through coupling reactions with suitable reagents.

    Amination: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminopyridin-3-yl)azetidin-2-ol
  • 1-(6-Aminopyridin-3-yl)azetidin-4-ol
  • 1-(6-Aminopyridin-3-yl)pyrrolidin-3-ol

Uniqueness

1-(6-Aminopyridin-3-yl)azetidin-3-ol is unique due to its specific structural features, such as the position of the amino group and the azetidine ring

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-2-1-6(3-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJBQHMWFCVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask was purged with nitrogen and charged with 147a (1.0 g, 5.1 mmol), 10% palladium on carbon (10% wet, 100 mg), and ethanol (40 mL). The mixture was evacuated, charged with hydrogen gas, and stirred at room temperature for 5 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 147b as a yellow solid (792 mg, 85%). MS-ESI: [M+H]+ 166.1.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

Using the same general procedure for the preparation of 119b, reduction of 120a (1.43 g, 7.32 mmol) gave a 95% yield (1.15 g) of 120b as a yellow semi-solid: 1H NMR (500 MHz, DMSO-d6) δ 7.22 (d, 1H, J=2.5 Hz), 6.69 (m, 1H), 6.35 (d, 1H, J=8.0 Hz), 5.16 (s, 1H), 4.48 (m, 1H), 3.96 (m, 2H), 3.34 (m, 2H); MS (ESI+) m/z 166.2 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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